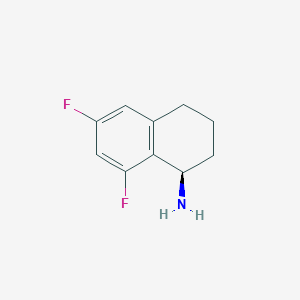
(R)-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of two fluorine atoms at the 6 and 8 positions on the naphthalene ring, and an amine group at the 1 position. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center, which can influence the compound’s biological activity and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves several steps, starting from commercially available precursors. One common method involves the following steps:
Fluorination: Introduction of fluorine atoms at the 6 and 8 positions of the naphthalene ring. This can be achieved using electrophilic fluorination reagents such as Selectfluor.
Reduction: Reduction of the naphthalene ring to form the tetrahydronaphthalene structure. This step can be carried out using hydrogenation catalysts like palladium on carbon under hydrogen gas.
Amination: Introduction of the amine group at the 1 position. This can be achieved through nucleophilic substitution reactions using amine sources like ammonia or primary amines.
Industrial Production Methods
Industrial production of ®-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient fluorination and hydrogenation processes, as well as automated systems for precise control of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
®-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be further reduced to form more saturated derivatives using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, palladium on carbon.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Imines, nitriles.
Reduction: Saturated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
®-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of fluorinated pharmaceuticals.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to neurotransmitters.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties due to the presence of fluorine atoms.
Mécanisme D'action
The mechanism of action of ®-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. The amine group can participate in hydrogen bonding and other electrostatic interactions, further stabilizing the compound-target complex. These interactions can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the ®-compound, with different spatial arrangement and potentially different biological activity.
6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine: The racemic mixture containing both ®- and (S)-enantiomers.
6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol: A similar compound with a hydroxyl group instead of an amine group.
Uniqueness
®-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific ®-configuration, which can result in distinct biological activities and interactions compared to its enantiomer or racemic mixture. The presence of fluorine atoms also imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain targets.
Propriétés
Formule moléculaire |
C10H11F2N |
|---|---|
Poids moléculaire |
183.20 g/mol |
Nom IUPAC |
(1R)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H11F2N/c11-7-4-6-2-1-3-9(13)10(6)8(12)5-7/h4-5,9H,1-3,13H2/t9-/m1/s1 |
Clé InChI |
GTZDIEIDYINPIO-SECBINFHSA-N |
SMILES isomérique |
C1C[C@H](C2=C(C1)C=C(C=C2F)F)N |
SMILES canonique |
C1CC(C2=C(C1)C=C(C=C2F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11911903.png)
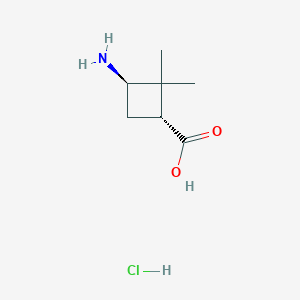
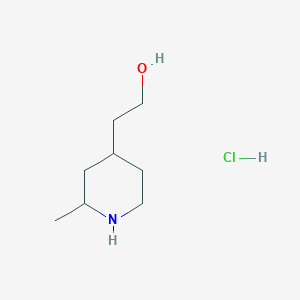
![5,6-Dihydrobenzo[h]quinazoline](/img/structure/B11911934.png)



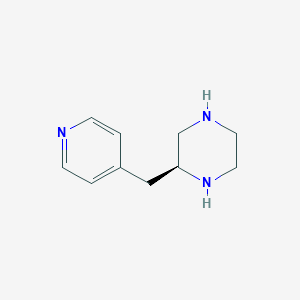

![4-Methylpyrido[1,2-a]benzimidazole](/img/structure/B11911971.png)

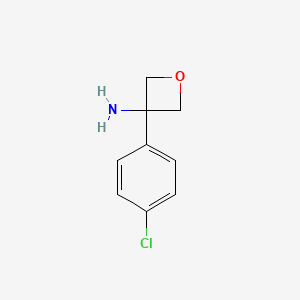
![(E)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime](/img/structure/B11912001.png)

